molecular formula C18H27ClN2O3 B6750079 [(3R)-3-aminopiperidin-1-yl]-(4-butoxy-3-chloro-5-ethoxyphenyl)methanone

[(3R)-3-aminopiperidin-1-yl]-(4-butoxy-3-chloro-5-ethoxyphenyl)methanone

Cat. No.: B6750079
M. Wt: 354.9 g/mol
InChI Key: CNEZNZSEUFYEPE-CQSZACIVSA-N
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Description

[(3R)-3-aminopiperidin-1-yl]-(4-butoxy-3-chloro-5-ethoxyphenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with an amino group and a phenyl ring substituted with butoxy, chloro, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-aminopiperidin-1-yl]-(4-butoxy-3-chloro-5-ethoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the amino group at the 3-position. The phenyl ring is then functionalized with butoxy, chloro, and ethoxy groups through a series of substitution reactions. The final step involves coupling the functionalized phenyl ring with the piperidine derivative under specific reaction conditions, such as the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-aminopiperidin-1-yl]-(4-butoxy-3-chloro-5-ethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[(3R)-3-aminopiperidin-1-yl]-(4-butoxy-3-chloro-5-ethoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(3R)-3-aminopiperidin-1-yl]-(4-butoxy-3-chloro-5-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways or modulate receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

[(3R)-3-aminopiperidin-1-yl]-(4-butoxy-3-chloro-5-ethoxyphenyl)methanone can be compared with other similar compounds to highlight its uniqueness:

    [(3R)-3-aminopiperidin-1-yl]-(4-butoxy-3-chloro-5-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    [(3R)-3-aminopiperidin-1-yl]-(4-butoxy-3-chloro-5-propoxyphenyl)methanone: Similar structure but with a propoxy group instead of an ethoxy group, potentially affecting its reactivity and applications.

These comparisons help in understanding the structure-activity relationships and optimizing the compound for specific applications.

Properties

IUPAC Name

[(3R)-3-aminopiperidin-1-yl]-(4-butoxy-3-chloro-5-ethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O3/c1-3-5-9-24-17-15(19)10-13(11-16(17)23-4-2)18(22)21-8-6-7-14(20)12-21/h10-11,14H,3-9,12,20H2,1-2H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEZNZSEUFYEPE-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)C(=O)N2CCCC(C2)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1Cl)C(=O)N2CCC[C@H](C2)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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